molecular formula C11H15ClN4S B15168926 2-chloro-6-hexylsulfanyl-7H-purine CAS No. 646510-45-4

2-chloro-6-hexylsulfanyl-7H-purine

Cat. No.: B15168926
CAS No.: 646510-45-4
M. Wt: 270.78 g/mol
InChI Key: RGMRDOGCVSNKDS-UHFFFAOYSA-N
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Description

2-chloro-6-hexylsulfanyl-7H-purine is a chemical compound with the molecular formula C11H15ClN4S. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 2-position, a hexylsulfanyl group at the 6-position, and a purine ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-hexylsulfanyl-7H-purine typically involves the substitution of a chlorine atom at the 2-position of the purine ring and the introduction of a hexylsulfanyl group at the 6-position. One common method involves the reaction of 2,6-dichloropurine with hexanethiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-hexylsulfanyl-7H-purine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction reactions to modify the purine ring or the hexylsulfanyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and an organic solvent (e.g., DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of 2-amino-6-hexylsulfanyl-7H-purine or 2-thio-6-hexylsulfanyl-7H-purine.

    Oxidation: Formation of 2-chloro-6-hexylsulfinyl-7H-purine or 2-chloro-6-hexylsulfonyl-7H-purine.

    Reduction: Formation of reduced derivatives of the purine ring or the hexylsulfanyl group.

Scientific Research Applications

2-chloro-6-hexylsulfanyl-7H-purine has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-6-hexylsulfanyl-7H-purine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-methylsulfanyl-7H-purine
  • 2-chloro-6-ethylsulfanyl-7H-purine
  • 2-chloro-6-propylsulfanyl-7H-purine

Uniqueness

2-chloro-6-hexylsulfanyl-7H-purine is unique due to its specific substitution pattern and the presence of a hexylsulfanyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

646510-45-4

Molecular Formula

C11H15ClN4S

Molecular Weight

270.78 g/mol

IUPAC Name

2-chloro-6-hexylsulfanyl-7H-purine

InChI

InChI=1S/C11H15ClN4S/c1-2-3-4-5-6-17-10-8-9(14-7-13-8)15-11(12)16-10/h7H,2-6H2,1H3,(H,13,14,15,16)

InChI Key

RGMRDOGCVSNKDS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=NC(=NC2=C1NC=N2)Cl

Origin of Product

United States

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